Biatractylolide

Beschreibung

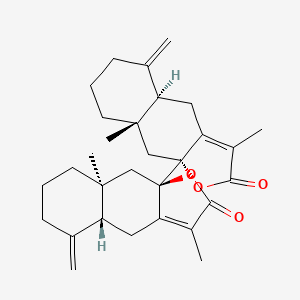

Structure

3D Structure

Eigenschaften

Molekularformel |

C30H38O4 |

|---|---|

Molekulargewicht |

462.6 g/mol |

IUPAC-Name |

(4aR,8aS,9aR)-9a-[(4aR,8aS,9aR)-3,8a-dimethyl-5-methylidene-2-oxo-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-9a-yl]-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one |

InChI |

InChI=1S/C30H38O4/c1-17-9-7-11-27(5)15-29(23(13-21(17)27)19(3)25(31)33-29)30-16-28(6)12-8-10-18(2)22(28)14-24(30)20(4)26(32)34-30/h21-22H,1-2,7-16H2,3-6H3/t21-,22-,27+,28+,29-,30-/m1/s1 |

InChI-Schlüssel |

RBJDJJGMGHKQMI-XETGTQJKSA-N |

Isomerische SMILES |

CC1=C2C[C@@H]3C(=C)CCC[C@]3(C[C@]2(OC1=O)[C@@]45C[C@@]6(CCCC(=C)[C@H]6CC4=C(C(=O)O5)C)C)C |

Kanonische SMILES |

CC1=C2CC3C(=C)CCCC3(CC2(OC1=O)C45CC6(CCCC(=C)C6CC4=C(C(=O)O5)C)C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Isolation of Biatractylolide from Atractylodes macrocephala

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating biatractylolide, a bioactive sesquiterpenoid lactone, from the rhizomes of Atractylodes macrocephala. This document details established experimental protocols, presents quantitative data for comparison, and illustrates key experimental workflows and the compound's known signaling pathways.

Introduction

Biatractylolide, a characteristic compound found in the traditional Chinese medicinal herb Atractylodes macrocephala (Baizhu), has garnered significant interest within the scientific community. It is a symmetrical double sesquiterpenoid lactone with demonstrated neuroprotective, anti-inflammatory, and acetylcholinesterase inhibitory activities.[1] The isolation and purification of biatractylolide are critical steps for its further pharmacological investigation and potential drug development. This guide outlines the core techniques employed for its extraction and purification, providing a practical resource for researchers in the field.

Quantitative Data Summary

The yield of biatractylolide is dependent on the source of the plant material, the extraction method, and the purification procedure. The following table summarizes quantitative data from published studies to provide a benchmark for researchers.

| Starting Material | Extraction Solvent | Crude Extract Yield | Final Biatractylolide Yield | Yield Percentage (from crude extract) | Yield Percentage (from starting material) | Reference |

| 15 kg A. macrocephala rhizomes | Ethyl Acetate | 275 g | 480 mg | 0.17% | 0.0032% | [1] |

| 800 g A. macrocephala rhizomes | 95% Ethanol | 89 g | Not specified for biatractylolide, but 35g of the ethyl acetate fraction was obtained for further separation. | - | - | [2] |

Experimental Protocols

Two primary methods for the isolation of biatractylolide from Atractylodes macrocephala rhizomes are detailed below. The first is a widely cited ethyl acetate extraction method, and the second utilizes ethanol extraction followed by liquid-liquid partitioning.

Method 1: Ethyl Acetate Extraction and Multi-step Chromatography [1]

This protocol outlines a comprehensive procedure starting from the dried rhizomes to the purified biatractylolide.

-

Step 1: Extraction

-

Air-dry 15 kg of Atractylodes macrocephala rhizomes.

-

Extract the dried rhizomes with ethyl acetate at room temperature. This process should be repeated three times, with each extraction lasting for 7 days.

-

Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain a dark green crude extract (approximately 275 g).

-

-

Step 2: Liquid-Liquid Partitioning

-

Dissolve the crude extract in a suitable solvent and partition it between petroleum ether and ethyl acetate.

-

Separate and collect the petroleum ether fraction.

-

-

Step 3: Initial Silica Gel Column Chromatography

-

Subject the petroleum ether fraction to silica gel column chromatography.

-

Elute the column with a gradient of petroleum ether-ethyl acetate (PE:EtOAc) in the following ratios: 20:1, 10:1, 10:2, and 10:3.

-

Collect the fractions eluted with a 10:1 PE:EtOAc ratio for further purification.

-

-

Step 4: Secondary Silica Gel Column Chromatography

-

Perform repeated column chromatography on the collected fractions using silica gel.

-

Elute with a gradient of petroleum ether-acetone from 20:1 to 5:2.

-

-

Step 5: Preparative Thin Layer Chromatography (TLC)

-

Carry out a final purification step using preparative TLC to obtain pure biatractylolide (approximately 480 mg).

-

Method 2: Ethanol Extraction and Partitioning [2]

This protocol offers an alternative extraction solvent and a detailed partitioning scheme.

-

Step 1: Extraction

-

Air-dry and powder 800 g of Atractylodes macrocephala rhizomes.

-

Extract the powdered rhizomes three times with 5 L of 95% ethanol for 2 hours each time.

-

Evaporate the solvent in vacuo to yield the crude extract (approximately 89 g).

-

-

Step 2: Liquid-Liquid Partitioning

-

Suspend the crude extract in water.

-

Partition the aqueous suspension successively with ethyl acetate (3 x 1 L) and n-butanol (3 x 1 L).

-

Remove the solvents from the ethyl acetate and n-butanol fractions using a rotary evaporator at 40°C to yield the respective fractions (35 g for ethyl acetate and 17 g for n-butanol). The ethyl acetate fraction is then taken for further purification.

-

-

Step 3: Silica Gel Column Chromatography

-

Isolate the ethyl acetate fraction on a silica gel column.

-

Elute with a gradient mixture of petroleum ether-ethyl acetate from 100:0 to 0:100.

-

Further purify the relevant fractions using silica gel chromatography with a petroleum ether-acetone (15:1) mobile phase, followed by LH-20 chromatography with a chloroform-methanol (1:1) mobile phase to yield purified compounds.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of biatractylolide from Atractylodes macrocephala.

Caption: A generalized workflow for the isolation and purification of biatractylolide.

Signaling Pathways

Biatractylolide has been shown to exert its biological effects through various signaling pathways. The diagrams below illustrate its known mechanisms of action.

PI3K/Akt/GSK3β Signaling Pathway

Biatractylolide demonstrates neuroprotective effects by modulating the PI3K/Akt/GSK3β pathway.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Neuroprotective Mechanisms of Biatractylolide

Biatractylolide, a novel bisesquiterpene lactone isolated from the traditional Chinese medicinal plant Atractylodes macrocephala, has demonstrated significant neuroprotective properties in various preclinical models.[1][2] This technical guide provides a comprehensive overview of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanisms of Neuroprotection

Biatractylolide exerts its neuroprotective effects through a multi-targeted approach, primarily by modulating signaling pathways involved in cell survival, oxidative stress, mitochondrial function, and inflammation.

Modulation of the PI3K/Akt/GSK3β Signaling Pathway

A primary mechanism underlying biatractylolide's neuroprotective activity is its ability to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for promoting neuronal survival and inhibiting apoptosis.[3][4] In models of glutamate-induced neuronal injury, biatractylolide treatment leads to an increase in the phosphorylation of Akt (p-Akt).[3] Activated p-Akt, in turn, phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK3β), a key enzyme implicated in apoptotic pathways. Pretreatment with biatractylolide has been shown to upregulate p-Akt and downregulate GSK3β protein expression, thereby protecting neuronal cells from glutamate-induced damage.

References

- 1. Neuroprotective Effects of the Psychoactive Compound Biatractylolide (BD) in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biatractylolide Modulates PI3K-Akt-GSK3β-Dependent Pathways to Protect against Glutamate-Induced Cell Damage in PC12 and SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Biatractylolide: A Multi-Targeted Acetylcholinesterase Inhibitor for Neurodegenerative Disease

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Biatractylolide, a novel bisesquiterpene lactone isolated from the traditional Chinese medicinal plant Atractylodes macrocephala (Baizhu), has emerged as a promising candidate for the treatment of neurodegenerative diseases, particularly Alzheimer's disease.[1] This technical guide provides a comprehensive overview of the current understanding of biatractylolide's function as an acetylcholinesterase (AChE) inhibitor, its broader neuroprotective mechanisms, and the experimental evidence supporting its therapeutic potential. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of its mechanisms of action to facilitate further investigation and development.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of senile plaques and neurofibrillary tangles.[2] The cholinergic hypothesis, a major theory in AD pathogenesis, posits that a deficiency in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive symptoms.[2][3] Consequently, acetylcholinesterase (AChE) inhibitors, which prevent the breakdown of ACh, are a cornerstone of current AD therapy.[2]

Biatractylolide has been identified as a potent inhibitor of AChE. Beyond its direct enzymatic inhibition, research indicates that biatractylolide exerts its neuroprotective effects through multiple pathways, including the modulation of intracellular signaling cascades and the reduction of oxidative stress. This multi-targeted approach distinguishes biatractylolide from many existing therapies and suggests a potential for greater efficacy in treating the complex pathology of AD.

Acetylcholinesterase Inhibition

In Vitro Inhibitory Activity

Studies have demonstrated the direct inhibitory effect of biatractylolide on AChE activity. The half-maximal inhibitory concentration (IC50) has been determined, showcasing its potency in comparison to established AChE inhibitors.

| Compound | IC50 (µg/mL) | Source |

| Biatractylolide | 6.5458 | |

| Huperzine A (Control) | 0.0192 |

Molecular Docking and Binding Mechanism

Molecular docking studies have been employed to elucidate the interaction between biatractylolide and the AChE protein. These computational analyses suggest a strong binding affinity, with a calculated binding energy of -9.4 kcal/mol. The docking results indicate that biatractylolide forms stable complexes within the active site of AChE, primarily through hydrophobic interactions and the formation of hydrogen bonds with key amino acid residues such as Serine, Tryptophan, and Valine.

Neuroprotective Mechanisms Beyond AChE Inhibition

Biatractylolide's therapeutic potential extends beyond its direct inhibition of AChE. It has been shown to modulate several key signaling pathways implicated in neuronal survival and to protect against neurotoxicity induced by amyloid-beta (Aβ) and glutamate.

Modulation of the PI3K-Akt-GSK3β Signaling Pathway

The PI3K-Akt-GSK3β pathway is a critical regulator of cell survival and apoptosis. In the context of neurodegeneration, dysregulation of this pathway can lead to increased neuronal cell death. Biatractylolide has been shown to exert a neuroprotective effect by modulating this cascade. Pre-treatment with biatractylolide has been observed to upregulate the expression of phosphorylated Akt (p-Akt) and downregulate the expression of Glycogen Synthase Kinase 3β (GSK3β) in neuronal cell lines. This modulation is believed to be a key mechanism by which biatractylolide protects against glutamate-induced cell injury.

Attenuation of Oxidative Stress and Mitochondrial Dysfunction

Oxidative stress and mitochondrial dysfunction are central to the pathogenesis of Alzheimer's disease. Amyloid-beta deposition is known to induce the production of reactive oxygen species (ROS), leading to mitochondrial damage and subsequent neuronal apoptosis. Biatractylolide has demonstrated a significant ability to counteract these effects.

In vitro studies using PC12 and SH-SY5Y cell lines have shown that biatractylolide pre-treatment can significantly reduce intracellular ROS levels induced by Aβ. Furthermore, it helps to maintain the mitochondrial membrane potential (MMP) and inhibits the opening of the mitochondrial permeability transition pore (mPTP), thereby preventing the release of cytochrome C (CytC), a key step in the apoptotic cascade.

Quantitative Data on Neuroprotective Effects

The neuroprotective effects of biatractylolide have been quantified in various in vitro models. The following tables summarize the key findings.

Cell Viability Assays

The MTT assay has been used to assess the ability of biatractylolide to protect neuronal cells from Aβ-induced cytotoxicity.

| Cell Line | Aβ (25-35) Treatment | Biatractylolide Pre-treatment | Resulting Cell Viability (%) | Source |

| SH-SY5Y | Present | 5 µM | Increased | |

| SH-SY5Y | Present | 10 µM | Increased | |

| SH-SY5Y | Present | 20 µM | 90.5 ± 0.3 | |

| PC12 | Present | 5 µM | Increased | |

| PC12 | Present | 10 µM | Increased | |

| PC12 | Present | 20 µM | 82.2 ± 1.4 |

Mitochondrial Membrane Potential (MMP) Assays

Rhodamine 123 staining has been utilized to measure changes in MMP.

| Cell Line | Aβ (25-35) Treatment | Biatractylolide Pre-treatment | Resulting MMP (%) | Source |

| PC12 | Present | 5 µM | 76.7 ± 2.4 | |

| PC12 | Present | 10 µM | 84.9 ± 1.0 | |

| PC12 | Present | 20 µM | 91.6 ± 0.7 | |

| SH-SY5Y | Present | 5 µM | 78.7 ± 2.0 | |

| SH-SY5Y | Present | 10 µM | 81.8 ± 1.0 | |

| SH-SY5Y | Present | 20 µM | 86.8 ± 1.2 |

Reactive Oxygen Species (ROS) Measurement

| Cell Line | Aβ (25-35) Treatment | Biatractylolide Pre-treatment | Relative Fluorescence Intensity of ROS (%) | Source |

| PC12 | Present | 5 µM | 149.5 ± 4.5 | |

| PC12 | Present | 10 µM | 118.5 ± 2.5 | |

| PC12 | Present | 20 µM | 112.5 ± 6.5 |

Detailed Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on Ellman's method.

-

Materials: Acetylcholinesterase (from electric eel), Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Biatractylolide, Huperzine A, Phosphate buffer (pH 8.0).

-

Procedure:

-

Prepare a stock solution of biatractylolide in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, DTNB solution, and varying concentrations of biatractylolide or the positive control (Huperzine A).

-

Add the AChE enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate, ATCI.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the rate of reaction and determine the percentage of inhibition for each concentration of biatractylolide.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Culture and Neurotoxicity Model

-

Cell Lines: PC12 (rat adrenal pheochromocytoma) and SH-SY5Y (human neuroblastoma) cells.

-

Culture Conditions: Grow cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.

-

Induction of Neurotoxicity: To model neurotoxicity, treat the cells with Aβ peptide (fragment 25-35) or glutamate at a predetermined cytotoxic concentration.

MTT Assay for Cell Viability

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of biatractylolide for a specified duration (e.g., 2 hours).

-

Introduce the neurotoxic agent (e.g., Aβ 25-35) and incubate for 24 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the control group.

-

Rhodamine 123 Staining for Mitochondrial Membrane Potential (MMP)

-

Procedure:

-

Culture and treat cells with biatractylolide and the neurotoxic agent as described above.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with Rhodamine 123 stain for 30 minutes at 37°C.

-

Wash the cells again with PBS to remove the excess stain.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with appropriate excitation and emission wavelengths. A decrease in fluorescence intensity indicates a loss of MMP.

-

Western Blotting for Protein Expression Analysis

-

Procedure:

-

Lyse the treated cells to extract total proteins.

-

Determine the protein concentration using a BCA protein assay.

-

Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific binding.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, GSK3β, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

-

Pharmacokinetics and Bioavailability

A significant challenge for the therapeutic application of biatractylolide is its lipophilic nature and low bioavailability. To address this, novel drug delivery systems are being explored. For instance, Tween-80-modified pullulan-chenodeoxycholic acid nanoparticles have been developed to enhance the bioavailability and brain-targeting of biatractylolide. In vivo imaging has demonstrated that these nanoparticles can effectively accumulate in the brain, and they have shown a superior cytoprotective effect compared to the free drug in cell-based assays.

Conclusion and Future Directions

Biatractylolide presents a compelling profile as a multi-targeted agent for the treatment of Alzheimer's disease. Its dual action as a direct acetylcholinesterase inhibitor and a modulator of key neuroprotective pathways, such as the PI3K-Akt-GSK3β signaling cascade and the mitochondrial anti-oxidative stress response, positions it as a promising therapeutic candidate. The quantitative data from in vitro studies consistently demonstrate its ability to protect neuronal cells from Aβ-induced toxicity.

Future research should focus on several key areas:

-

In-depth in vivo studies: To validate the in vitro findings and assess the cognitive-enhancing effects of biatractylolide in animal models of Alzheimer's disease.

-

Pharmacokinetic and pharmacodynamic profiling: To optimize dosing regimens and further develop brain-targeting drug delivery systems to improve bioavailability.

-

Elucidation of further mechanisms: To explore other potential targets and signaling pathways that may be modulated by biatractylolide.

-

Safety and toxicology studies: To establish a comprehensive safety profile for biatractylolide to support its progression towards clinical trials.

The continued investigation of biatractylolide is warranted, and this guide provides a solid foundation of the current knowledge to aid researchers and drug developers in advancing this promising molecule towards clinical application.

References

- 1. Neuroprotective Effects of the Psychoactive Compound Biatractylolide (BD) in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Primary Investigation for the Mechanism of Biatractylolide from Atractylodis Macrocephalae Rhizoma as an Acetylcholinesterase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Whitepaper: Biatractylolide's Modulation of the PI3K/Akt/GSK3β Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Biatractylolide, a novel, symmetrical bisesquiterpene lactone isolated from the traditional Chinese medicinal plant Atractylodes macrocephala (Baizhu), has demonstrated significant pharmacological activities, including antitumor, antioxidant, and neuroprotective effects.[1][2][3][4] This technical guide provides an in-depth analysis of the molecular mechanisms underlying Biatractylolide's neuroprotective properties, with a specific focus on its modulation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/Glycogen Synthase Kinase 3 beta (GSK3β) signaling pathway. Experimental evidence from in vitro studies on neuronal cell lines indicates that Biatractylolide confers protection against glutamate-induced cytotoxicity by activating this critical cell survival pathway. This document synthesizes the available quantitative data, details the experimental protocols used for these investigations, and provides visual representations of the signaling cascade and experimental workflows.

The PI3K/Akt/GSK3β Signaling Pathway in Neuronal Survival

The PI3K/Akt/GSK3β pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and apoptosis. In the central nervous system, this pathway is essential for neuronal survival.[1] Activation of PI3K leads to the phosphorylation and subsequent activation of Akt. Activated Akt, in turn, phosphorylates and inactivates GSK3β. The inactivation of GSK3β is a key event in promoting cell survival, as active GSK3β is often implicated in apoptotic processes. Numerous studies have confirmed that the activation of this pathway can exert neuroprotective effects.

Biatractylolide's Mechanism of Action via PI3K/Akt/GSK3β

Research demonstrates that Biatractylolide exerts its neuroprotective effects against glutamate-induced excitotoxicity by directly modulating the PI3K/Akt/GSK3β pathway. In studies using rat adrenal pheochromocytoma (PC12) and human neuroblastoma (SH-SY5Y) cell lines, glutamate exposure was shown to decrease the levels of phosphorylated Akt (p-Akt) and increase the expression of GSK3β, correlating with increased cell death.

Pretreatment with Biatractylolide (at concentrations of 10, 15, and 20 μM) effectively reversed these effects. The key molecular events are:

-

Upregulation of p-Akt: Biatractylolide treatment significantly increased the expression levels of p-Akt in a concentration-dependent manner, indicating activation of the pathway's primary kinase.

-

Downregulation of GSK3β: Concurrently, Biatractylolide markedly decreased the protein expression of GSK3β.

By activating Akt and inhibiting GSK3β, Biatractylolide effectively engages this pro-survival cascade, mitigating glutamate-induced apoptosis and enhancing neuronal cell viability.

Quantitative Data Presentation

The following tables summarize the quantitative findings from studies investigating Biatractylolide's effects.

Table 1: Effect of Biatractylolide on Cell Viability and Glutamate-Induced Cytotoxicity

| Cell Line | Inducing Agent | IC50 of Inducing Agent | Biatractylolide Conc. (µM) | Outcome |

|---|---|---|---|---|

| PC12 | Glutamate | 8.5 mM | 10, 15, 20 | Dose-dependent increase in cell viability |

| SH-SY5Y | Glutamate | 10 mM | 10, 15, 20 | Dose-dependent increase in cell viability |

| PC12 | Aβ₂₅₋₃₅ | Not specified | 5, 10, 20 | Significantly increased cell viability, up to 82.2% at 20 µM |

| SH-SY5Y | Aβ₂₅₋₃₅ | Not specified | 5, 10, 20 | Significantly increased cell viability, up to 90.5% at 20 µM |

Table 2: Semi-Quantitative Effects of Biatractylolide on Protein Expression

| Cell Line | Treatment | p-Akt Level | GSK3β Level | Total Akt (t-Akt) Level |

|---|---|---|---|---|

| PC12 & SH-SY5Y | Glutamate alone | Decreased significantly | Increased significantly | Almost unchanged |

| PC12 & SH-SY5Y | Biatractylolide + Glutamate | Increased in a dose-dependent manner | Decreased in a dose-dependent manner | Almost unchanged |

Table 3: Effect of Biatractylolide on Reactive Oxygen Species (ROS) Production

| Cell Line | Inducing Agent | Biatractylolide Conc. (µM) | Result |

|---|---|---|---|

| PC12 & SH-SY5Y | Glutamate | 20 | Significantly inhibited relative fluorescence intensity of ROS |

| PC12 | Aβ₂₅₋₃₅ | 5, 10, 20 | Significantly inhibited ROS fluorescence to 149.5%, 118.5%, and 112.5% respectively |

| SH-SY5Y | Aβ₂₅₋₃₅ | 5, 10, 20 | Gradually decreased ROS production to 174.5%, 139%, and 119% respectively |

Detailed Experimental Protocols

The methodologies employed to elucidate the effects of Biatractylolide are detailed below.

Cell Culture and Treatment

-

Cell Lines: PC12 (rat adrenal pheochromocytoma) and SH-SY5Y (human bone marrow neuroblastoma) cells were used.

-

Culture Conditions: Cells were cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Experimental Groups: The experiments typically included a blank control group, a glutamate injury model group, and drug treatment groups (low, medium, and high concentrations of Biatractylolide).

-

Treatment Protocol: Cells were seeded in plates and cultured overnight. They were then pre-treated with various concentrations of Biatractylolide (10, 15, 20 μM) for 30 minutes before the addition of glutamate (7.5 mM for PC12, 10 mM for SH-SY5Y) for an incubation period of 24 hours.

Cell Viability (MTT) Assay

-

Seeding: Seed 1 x 10⁴ cells per well in 96-well culture plates and culture overnight.

-

Treatment: Treat cells as described in section 5.1.

-

MTT Addition: After the 24-hour incubation, wash the medium off with PBS and add 20 μL of MTT reagent to each well.

-

Incubation: Incubate the plate at 37°C for 4 hours to allow for formazan crystal formation.

-

Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Quantify the product by measuring the absorbance at 490 nm using a microplate reader.

Western Blotting

-

Cell Lysis: Wash cultured cells twice with ice-cold PBS, scrape them off the plate, and centrifuge to collect the cell pellet. Lyse the cells in an appropriate lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 μg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dried milk or Bovine Serum Albumin (BSA) in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-GSK3β, anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three to five times for 10 minutes each with wash buffer (e.g., TBST).

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add a chemiluminescent substrate (e.g., Pierce Super Signal) and image the membrane using a chemiluminescence detection system like ChemiDoc.

-

Quantification: Densitometry analysis of the bands is performed using software such as ImageJ, with protein levels normalized to a loading control like β-actin or GAPDH.

Conclusion and Future Directions

The evidence strongly indicates that Biatractylolide provides significant neuroprotection against glutamate-induced cell injury by activating the pro-survival PI3K/Akt/GSK3β signaling pathway. Its ability to increase p-Akt levels while decreasing GSK3β expression in a dose-dependent manner highlights a clear mechanism of action. These findings, coupled with its known anti-inflammatory properties and its ability to inhibit acetylcholinesterase, position Biatractylolide as a multi-target therapeutic candidate worthy of further investigation for the treatment of neurodegenerative diseases such as Alzheimer's disease. Future research should focus on in vivo studies to validate these cellular mechanisms and to evaluate the pharmacokinetic and safety profile of Biatractylolide for potential clinical applications.

References

- 1. Biatractylolide Modulates PI3K-Akt-GSK3β-Dependent Pathways to Protect against Glutamate-Induced Cell Damage in PC12 and SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective Effects of the Psychoactive Compound Biatractylolide (BD) in Alzheimer’s Disease [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Biatractylolide: A Technical Overview of its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biatractylolide, a bisesquiterpene lactone isolated from the rhizome of Atractylodes macrocephala, has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the existing research on the antioxidant and anti-inflammatory properties of Biatractylolide, with a focus on its mechanisms of action. While quantitative data for Biatractylolide is still emerging, this document consolidates available information to support further research and development.

Antioxidant Properties

Biatractylolide has demonstrated notable antioxidant effects, primarily through the reduction of intracellular reactive oxygen species (ROS). Oxidative stress, characterized by an imbalance between the production of ROS and the ability of the body to counteract their harmful effects, is a key pathological feature in numerous diseases.

Quantitative Data on Antioxidant Activity

Direct quantitative data on the radical scavenging activity of Biatractylolide, such as IC50 values from DPPH and ABTS assays, are not extensively available in the current body of scientific literature. However, studies on related compounds and extracts from Atractylodes macrocephala suggest a potential for direct antioxidant capacity. For context, Table 1 presents data on the antioxidant activity of an ethyl acetate fraction of Ulmus pumila L., which also demonstrates nitric oxide inhibition.

| Assay | Test Substance | IC50 Value | Reference |

| DPPH Radical Scavenging | Ethyl acetate fraction of Ulmus pumila L. | 5.6 μg/mL | |

| ABTS Radical Scavenging | Ethyl acetate fraction of Ulmus pumila L. | TEAC value 0.9703 |

Table 1: Antioxidant Activity of a Reference Plant Extract. This table provides an example of quantitative antioxidant data. Further studies are required to determine the specific IC50 values for Biatractylolide.

Cellular Antioxidant Effects

In cellular models, Biatractylolide has been shown to significantly decrease the production of ROS induced by stressors such as glutamate and amyloid-beta (Aβ). In a study using SH-SY5Y cells, pretreatment with Biatractylolide at concentrations of 10 μM, 15 μM, and 20 μM distinctly decreased ROS production to 161.2 ± 1.3%, 133.6 ± 2.9%, and 105.9 ± 3.4% respectively, compared to the model group. Similarly, in PC12 cells, 20 μM Biatractylolide significantly inhibited the relative fluorescence intensity of ROS to 112.6 ± 0.7% compared to the model group.

Anti-inflammatory Properties

Biatractylolide is reported to possess anti-inflammatory properties, primarily by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.

Quantitative Data on Anti-inflammatory Activity

Specific quantitative data on the inhibition of pro-inflammatory mediators by Biatractylolide, such as IC50 values for the inhibition of TNF-α, IL-6, and IL-1β, are not yet well-documented. However, research on the related compound Atractylenolide-III provides insights into the potential anti-inflammatory efficacy of this class of molecules.

| Mediator | Cell Line | Inhibitor | Concentration | Effect | Reference |

| Nitric Oxide (NO) | RAW 264.7 | Ethyl acetate fraction of Ulmus pumila L. | IC50 = 161.0 μg/mL | Inhibition of NO production | |

| TNF-α | LPS-stimulated BV-2 microglia | Atractylenolide-III | 100 μM | Significant decrease in mRNA and protein levels | This data is for a related compound and serves as a reference. |

| IL-1β | LPS-stimulated BV-2 microglia | Atractylenolide-III | 100 μM | Significant decrease in mRNA and protein levels | This data is for a related compound and serves as a reference. |

| IL-6 | LPS-stimulated BV-2 microglia | Atractylenolide-III | 100 μM | Significant decrease in mRNA and protein levels | This data is for a related compound and serves as a reference. |

| iNOS | LPS-stimulated BV-2 microglia | Atractylenolide-III | 100 μM | Significant decrease in mRNA and protein levels | This data is for a related compound and serves as a reference. |

| COX-2 | LPS-stimulated BV-2 microglia | Atractylenolide-III | 100 μM | Significant decrease in mRNA and protein levels | This data is for a related compound and serves as a reference. |

Table 2: Anti-inflammatory Activity of Biatractylolide and Related Compounds. This table summarizes the available data on the inhibition of key inflammatory mediators. It is important to note that much of the specific data is for a related compound, Atractylenolide-III, and further research is needed to quantify the specific effects of Biatractylolide.

Mechanism of Action in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. While direct inhibition of NF-κB by Biatractylolide is not explicitly detailed, its ability to modulate upstream signaling pathways suggests an indirect regulatory role.

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including p38, JNK, and ERK, plays a crucial role in cellular responses to a variety of stimuli, including inflammation. Studies on related compounds suggest that Biatractylolide may exert its anti-inflammatory effects by inhibiting the phosphorylation of key MAPK proteins.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the antioxidant and anti-inflammatory properties of compounds like Biatractylolide.

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of a compound.

Protocol:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

-

Prepare various concentrations of the test compound (Biatractylolide) in a suitable solvent.

-

In a 96-well plate, add a specific volume of the test compound solution to each well.

-

Add an equal volume of the DPPH solution to each well and mix thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.

-

A control containing the solvent and DPPH solution is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To quantify the production of nitric oxide by measuring its stable metabolite, nitrite, in cell culture supernatants.

Protocol:

-

Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Biatractylolide for a specified time (e.g., 1 hour).

-

Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; e.g., 1 µg/mL), for 24 hours.

-

Collect the cell culture supernatant.

-

In a new 96-well plate, mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at a wavelength of approximately 540 nm.

-

A standard curve using known concentrations of sodium nitrite is prepared to quantify the nitrite concentration in the samples.

-

The percentage of NO inhibition is calculated by comparing the nitrite levels in treated cells to those in LPS-stimulated control cells.

Cytokine Measurement by ELISA

Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

Protocol:

-

Follow steps 1-4 of the Griess Assay protocol to obtain cell culture supernatants.

-

Use a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest.

-

Coat a 96-well plate with a capture antibody specific for the target cytokine and incubate overnight.

-

Wash the plate to remove unbound antibody.

-

Block the plate with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

-

Add the cell culture supernatants and standards to the wells and incubate.

-

Wash the plate to remove unbound proteins.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Wash the plate again.

-

Add a substrate for the enzyme (e.g., TMB) and incubate until a color develops.

-

Stop the reaction with a stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentration in the samples based on the standard curve.

Western Blotting for NF-κB and Phosphorylated MAPK

Objective: To detect the levels of total and phosphorylated proteins in key signaling pathways.

Protocol:

-

Culture and treat cells with Biatractylolide and/or an inflammatory stimulus.

-

Lyse the cells to extract total protein. For NF-κB translocation studies, nuclear and cytoplasmic fractions are separated.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p-p65, anti-p-p38).

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Wash the membrane to remove unbound secondary antibody.

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analyze the band intensities to quantify the protein levels, often normalizing to a loading control like β-actin or GAPDH.

Conclusion and Future Directions

Biatractylolide exhibits promising antioxidant and anti-inflammatory properties, primarily demonstrated through its ability to reduce ROS and modulate inflammatory signaling pathways. While direct quantitative data on its efficacy is still limited, the existing evidence strongly supports its potential as a therapeutic agent for conditions associated with oxidative stress and inflammation.

Future research should focus on:

-

Quantitative analysis: Determining the IC50 values of Biatractylolide in various antioxidant and anti-inflammatory assays.

-

In vivo studies: Evaluating the efficacy of Biatractylolide in animal models of inflammation and oxidative stress-related diseases.

-

Mechanism elucidation: Further investigating the precise molecular targets and signaling pathways modulated by Biatractylolide.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of Biatractylolide. The provided protocols and pathway diagrams offer a framework for designing and interpreting future studies to further elucidate its pharmacological properties.

Biatractylolide for glutamate-induced cytotoxicity in neuronal cells

An In-depth Technical Guide to Biatractylolide's Neuroprotective Effects Against Glutamate-Induced Cytotoxicity in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate, the primary excitatory neurotransmitter in the central nervous system, can become neurotoxic at high concentrations, a phenomenon known as excitotoxicity.[1][2] This process is implicated in the pathophysiology of several neurodegenerative diseases.[1][2] Biatractylolide, a symmetrical bisesquiterpene lactone isolated from the traditional Chinese medicinal herb Atractylodes macrocephala (Baizhu), has demonstrated various pharmacological activities, including antitumor and antioxidant effects.[1] Emerging research highlights its neuroprotective potential against glutamate-induced neuronal injury. This technical guide provides a comprehensive overview of the mechanisms, quantitative effects, and experimental protocols related to the protective action of biatractylolide in neuronal cell models. The focus is on its modulation of the PI3K-Akt-GSK3β signaling pathway, a critical route for neuronal survival.

Experimental Models and Cytotoxicity

The primary models used to investigate the neuroprotective effects of biatractylolide are the rat adrenal pheochromocytoma (PC12) and human neuroblastoma (SH-SY5Y) cell lines. These are established and widely used models for studying neurotoxicity and neuroprotective drug mechanisms. Glutamate induces dose-dependent cytotoxicity in both cell lines. The half-maximal inhibitory concentration (IC50) has been determined to establish the optimal concentrations for injury models.

Table 1: Glutamate-Induced Cytotoxicity in Neuronal Cells

| Cell Line | IC50 of Glutamate | Selected Model Concentration |

|---|---|---|

| PC12 | 8.5 mM | 7.5 mM |

| SH-SY5Y | 10 mM | 10 mM |

Quantitative Analysis of Neuroprotection by Biatractylolide

Pre-incubation with biatractylolide has been shown to confer significant, dose-dependent protection against glutamate-induced cell death. The protective effects have been quantified using various assays, including cell viability (MTT), lactate dehydrogenase (LDH) release, and apoptosis assays.

Cell Viability and Membrane Integrity

The MTT assay measures the metabolic activity of viable cells, while the LDH assay quantifies the release of LDH from cells with damaged membranes. Biatractylolide pre-treatment (10, 15, and 20 μM) markedly improves cell viability and reduces LDH leakage in glutamate-exposed PC12 and SH-SY5Y cells.

Table 2: Effect of Biatractylolide on Cell Viability and LDH Release in Glutamate-Treated PC12 Cells

| Treatment Group | Concentration | Cell Viability (% of Control) | LDH Activity (% of Control) |

|---|---|---|---|

| Control | - | 100 | 100 |

| Glutamate (Model) | 7.5 mM | ~50% | Significantly Increased |

| Biatractylolide + Glutamate | 10 μM | Significantly Increased vs. Model | Significantly Decreased vs. Model |

| Biatractylolide + Glutamate | 15 μM | Dose-dependently Increased vs. Model | Dose-dependently Decreased vs. Model |

| Biatractylolide + Glutamate | 20 μM | Dose-dependently Increased vs. Model | Dose-dependently Decreased vs. Model |

Table 3: Effect of Biatractylolide on Cell Viability and LDH Release in Glutamate-Treated SH-SY5Y Cells

| Treatment Group | Concentration | Cell Viability (% of Control) | LDH Activity (% of Control) |

|---|---|---|---|

| Control | - | 100 | 100 |

| Glutamate (Model) | 10 mM | ~55% | Significantly Increased |

| Biatractylolide + Glutamate | 10 μM | Significantly Increased vs. Model | Significantly Decreased vs. Model |

| Biatractylolide + Glutamate | 15 μM | Dose-dependently Increased vs. Model | Dose-dependently Decreased vs. Model |

| Biatractylolide + Glutamate | 20 μM | Dose-dependently Increased vs. Model | Dose-dependently Decreased vs. Model |

Inhibition of Apoptosis

Glutamate-induced neurotoxicity leads to apoptosis. Biatractylolide effectively inhibits this process. Flow cytometry analysis using FITC-Annexin V and Propidium Iodide (PI) staining shows that biatractylolide pre-treatment significantly decreases the apoptosis rate in a dose-dependent manner.

Table 4: Effect of Biatractylolide on Glutamate-Induced Apoptosis

| Cell Line | Treatment Group | Apoptosis Rate (% of Control) |

|---|---|---|

| PC12 | Glutamate (Model) | 162.8 ± 1.7% |

| Biatractylolide (10, 15, 20 µM) + Glutamate | Dose-dependent decrease (p < 0.05) | |

| SH-SY5Y | Glutamate (Model) | 202.5 ± 3.2% |

| | Biatractylolide (10, 15, 20 µM) + Glutamate | Dose-dependent decrease (p < 0.05) |

Mechanism of Action: The PI3K-Akt-GSK3β Signaling Pathway

The neuroprotective effect of biatractylolide is mediated through the modulation of the PI3K-Akt-GSK3β signaling pathway, which is crucial for neuronal survival. Glutamate exposure leads to a decrease in the phosphorylation of Akt (p-Akt) and an increase in the expression of Glycogen Synthase Kinase 3β (GSK3β), promoting apoptosis. Biatractylolide reverses these effects.

References

Unveiling the Antitumor Potential of Biatractylolide: A Technical Guide for Researchers

Introduction

Biatractylolide, a sesquiterpenoid lactone derived from the rhizome of Atractylodes macrocephala, has garnered scientific interest for its diverse pharmacological activities. While extensively studied for its neuroprotective effects, emerging evidence suggests a promising role for Biatractylolide as an antitumor agent. This technical guide provides a comprehensive overview of the current understanding of Biatractylolide's activity in cancer cell lines, with a focus on quantitative data, experimental methodologies, and the underlying molecular signaling pathways. Due to the limited availability of extensive quantitative data on Biatractylolide's direct antitumor effects, this guide also incorporates detailed findings from studies on its closely related analogs, Atractylenolide I and Atractylenolide III, to provide a broader context for its potential mechanisms of action.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of Biatractylolide and its related compounds, Atractylenolide I and III, on various cell lines.

Table 1: Effects of Biatractylolide on Neuronal Cell Lines

| Cell Line | Assay | Endpoint | Concentration(s) | Observed Effect | Reference |

| PC12 | Apoptosis (Flow Cytometry) | Apoptosis Rate | 10, 15, 20 µM | Dose-dependent decrease in glutamate-induced apoptosis | [1] |

| SH-SY5Y | Apoptosis (Flow Cytometry) | Apoptosis Rate | 10, 15, 20 µM | Dose-dependent decrease in glutamate-induced apoptosis | [1] |

| PC12 | LDH Release | Cytotoxicity | 15, 20 µM | Significant reduction in glutamate-induced LDH release | [1] |

| SH-SY5Y | LDH Release | Cytotoxicity | 10, 15, 20 µM | Significant reduction in glutamate-induced LDH release | [1] |

Note: The data for Biatractylolide is primarily from studies on neuroprotection against glutamate-induced injury, but it demonstrates the compound's ability to inhibit apoptosis and cell damage.

Table 2: Cytotoxic Activity (IC50) of Atractylenolide I and II in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |

| Atractylenolide I | HT-29 | Colon Adenocarcinoma | 24 h | 277.6 | [2] |

| 48 h | 95.7 | ||||

| 72 h | 57.4 | ||||

| Atractylenolide II | B16 | Melanoma | 48 h | 82.3 |

Table 3: Apoptosis Induction by Atractylenolide I in HT-29 Colon Cancer Cells (48h treatment)

| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) | Reference |

| 0 (Control) | 4.82 | 8.82 | 13.64 | |

| 10 | 5.79 | 10.56 | 16.35 | |

| 20 | 5.32 | 12.83 | 18.15 | |

| 40 | 7.62 | 16.54 | 24.16 | |

| 80 | 18.14 | 45.56 | 63.70 | |

| 100 | 19.64 | 54.28 | 73.92 |

Table 4: Modulation of Apoptosis-Related Proteins by Atractylenolide I and III in Cancer Cells

| Compound | Cell Line | Protein | Effect | Fold Change/Observation | Reference |

| Atractylenolide I | HT-29 | Bax | Upregulation | Dose-dependent increase | |

| HT-29 | Bcl-2 | Downregulation | Dose-dependent decrease | ||

| HT-29 | Cleaved Caspase-3 | Upregulation | Dose-dependent increase | ||

| HT-29 | Cleaved Caspase-9 | Upregulation | Dose-dependent increase | ||

| Atractylenolide III | HCT-116 | Bax | Upregulation | Promoted expression | |

| HCT-116 | Bcl-2 | Downregulation | Inhibited expression | ||

| HCT-116 | Caspase-3 | Upregulation | Promoted expression | ||

| HCT-116 | Caspase-9 | Upregulation | Promoted expression |

Signaling Pathways Modulated by Atractylenolides

Atractylenolides, including Biatractylolide, exert their antitumor effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. The PI3K/Akt and STAT3 pathways have been identified as significant targets.

References

Biatractylolide: A Technical Guide to its Role in Mitigating Mitochondrial Dysfunction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial dysfunction is a cornerstone of numerous pathologies, including neurodegenerative diseases, metabolic disorders, and age-related ailments. Emerging evidence highlights biatractylolide, a novel sesquiterpene lactone ester isolated from the traditional Chinese medicinal plant Atractylodes macrocephala, as a promising therapeutic agent for targeting mitochondrial impairment. This technical guide provides a comprehensive overview of the mechanisms by which biatractylolide ameliorates mitochondrial dysfunction. It details the compound's effects on cellular viability, mitochondrial membrane potential, and reactive oxygen species production. Furthermore, this document outlines the key signaling pathways modulated by biatractylolide and provides detailed experimental protocols for the assays cited, offering a valuable resource for researchers in the field of mitochondrial medicine and drug discovery.

Introduction

Mitochondria are dynamic organelles essential for cellular energy production, signaling, and apoptosis.[1][2] Their dysfunction, characterized by impaired electron transport chain activity, excessive reactive oxygen species (ROS) production, and opening of the mitochondrial permeability transition pore (mPTP), is a critical factor in the pathogenesis of a wide range of diseases.[1][3] Biatractylolide has demonstrated significant neuroprotective and antioxidant properties, primarily attributed to its ability to preserve mitochondrial integrity and function. This guide synthesizes the current understanding of biatractylolide's effects on mitochondrial dysfunction, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Quantitative Effects of Biatractylolide on Mitochondrial Function

In vitro studies utilizing various cell lines, including the rat pheochromocytoma (PC12) and human neuroblastoma (SH-SY5Y) cells, have provided quantitative insights into the protective effects of biatractylolide against mitochondrial toxins.

Cellular Viability

Biatractylolide has been shown to significantly improve cell viability in the presence of mitochondrial stressors such as amyloid-beta (Aβ) and glutamate. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures metabolic activity as an indicator of cell viability, has been instrumental in quantifying this protective effect.

| Cell Line | Stressor | Biatractylolide Concentration (µM) | Cell Viability (%) |

| SH-SY5Y | Aβ₂₅₋₃₅ (20 µM) | 5 | Increased |

| 10 | Increased | ||

| 20 | 90.5 ± 0.3 | ||

| PC12 | Aβ₂₅₋₃₅ (20 µM) | 5 | Increased |

| 10 | Increased | ||

| 20 | 82.2 ± 1.4 | ||

| PC12 | Glutamate (7.5 mM) | 10 | Increased |

| 15 | Increased | ||

| 20 | Increased | ||

| SH-SY5Y | Glutamate (10 mM) | 10 | Increased |

| 15 | Increased | ||

| 20 | Increased | ||

| Table 1: Effect of Biatractylolide on Cell Viability in the Presence of Mitochondrial Stressors. Data compiled from. |

Mitochondrial Membrane Potential (MMP)

A hallmark of mitochondrial dysfunction is the dissipation of the mitochondrial membrane potential (ΔΨm). Biatractylolide has been demonstrated to preserve MMP in cells exposed to toxins. This is typically assessed using cationic fluorescent dyes like Rhodamine 123, which accumulate in healthy mitochondria with a high membrane potential.

| Cell Line | Stressor | Biatractylolide Concentration (µM) | MMP (% of Control) |

| PC12 | Aβ₂₅₋₃₅ (20 µM) | 5 | 76.7 ± 2.4 |

| 10 | 84.9 ± 1.0 | ||

| 20 | 91.6 ± 0.7 | ||

| SH-SY5Y | Aβ₂₅₋₃₅ (20 µM) | 5 | 78.7 ± 2.0 |

| 10 | 81.8 ± 1.0 | ||

| 20 | 86.8 ± 1.2 | ||

| PC12 | Glutamate (7.5 mM) | 10 | Significantly Increased |

| 15 | Significantly Increased | ||

| 20 | Significantly Increased | ||

| SH-SY5Y | Glutamate (10 mM) | 10 | Significantly Increased |

| 15 | Significantly Increased | ||

| 20 | Significantly Increased | ||

| Table 2: Effect of Biatractylolide on Mitochondrial Membrane Potential. Data compiled from. |

Reactive Oxygen Species (ROS) Production

Excessive ROS production is a major contributor to mitochondrial damage. Biatractylolide effectively reduces intracellular ROS levels induced by various stressors. The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is commonly used to measure intracellular ROS.

| Cell Line | Stressor | Biatractylolide Concentration (µM) | Relative Fluorescence Intensity of ROS (% of Model Group) |

| PC12 | Aβ₂₅₋₃₅ | 5 | 149.5 ± 4.5 |

| 10 | 118.5 ± 2.5 | ||

| 20 | 112.5 ± 6.5 | ||

| SH-SY5Y | Aβ₂₅₋₃₅ | 5 | 174.5 ± 4.5 |

| 10 | 139.0 ± 1.0 | ||

| 20 | 119.0 ± 2.0 | ||

| PC12 | Glutamate (7.5 mM) | 20 | 112.6 ± 0.7 |

| SH-SY5Y | Glutamate (10 mM) | 10 | 161.2 ± 1.3 |

| 15 | 133.6 ± 2.9 | ||

| 20 | 105.9 ± 3.4 | ||

| Table 3: Effect of Biatractylolide on Intracellular ROS Production. Data compiled from. |

Signaling Pathways Modulated by Biatractylolide

Biatractylolide exerts its protective effects on mitochondria by modulating several key signaling pathways.

PI3K/Akt/GSK3β Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/Glycogen Synthase Kinase 3 Beta (GSK3β) pathway is a crucial cell survival pathway. Biatractylolide has been shown to activate this pathway, leading to the inhibition of GSK3β, a protein implicated in mitochondrial dysfunction and apoptosis. Upregulation of p-Akt and downregulation of GSK3β expression are key indicators of this pathway's activation by biatractylolide.

Nrf2/HO-1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a primary cellular defense mechanism against oxidative stress. Biatractylolide has been suggested to upregulate the expression of Nrf2 and HO-1, thereby enhancing the antioxidant capacity of cells and protecting mitochondria from oxidative damage.

NF-κB and JAK2/STAT3 Pathways

Neuroinflammation is closely linked to mitochondrial dysfunction. Biatractylolide may inhibit neuroinflammation by suppressing the Nuclear Factor-kappa B (NF-κB) and Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways, which are key regulators of pro-inflammatory cytokine production.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.

Cell Viability Assay (MTT)

Protocol:

-

Seed PC12 or SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and culture overnight.

-

Pre-treat the cells with various concentrations of biatractylolide (e.g., 5, 10, 20 µM) for 2 hours.

-

Introduce the mitochondrial stressor (e.g., 20 µM Aβ₂₅₋₃₅ or 7.5-10 mM glutamate) and incubate for 24 hours.

-

Add 50 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

Mitochondrial Membrane Potential Assay (Rhodamine 123 Staining)

References

- 1. Biatractylolide Modulates PI3K-Akt-GSK3β-Dependent Pathways to Protect against Glutamate-Induced Cell Damage in PC12 and SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Neuroprotective Effects of the Psychoactive Compound Biatractylolide (BD) in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Biatractylolide: An In-Depth Review of In Vivo Efficacy in Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biatractylolide, a novel bisesquiterpene lactone isolated from the traditional Chinese medicinal herb Atractylodes macrocephala (Baizhu), has emerged as a promising psychoactive compound with significant neuroprotective properties.[1][2] Extensive research, primarily focused on Alzheimer's disease models, has demonstrated its potential to mitigate key pathological features of neurodegeneration. This technical guide synthesizes the current in vivo evidence for Biatractylolide's efficacy, providing a comprehensive overview of its mechanisms of action, detailed experimental protocols, and quantitative data to support its therapeutic potential.

Core Mechanisms of Neuroprotection

Biatractylolide exerts its neuroprotective effects through a multi-targeted approach, addressing several critical pathways implicated in neurodegenerative diseases.[3] Key mechanisms include the inhibition of acetylcholinesterase (AChE), modulation of the PI3K-Akt-GSK3β signaling pathway, and protection against mitochondrial dysfunction and oxidative stress.[4][5]

Acetylcholinesterase Inhibition

A primary mechanism of Biatractylolide is its ability to inhibit acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By reducing AChE activity, Biatractylolide increases cholinergic transmission, which is crucial for cognitive functions such as memory and learning. This is a well-established therapeutic strategy for Alzheimer's disease. Previous studies have shown that Biatractylolide can significantly reduce AChE activity in the brains of mice with aluminum trichloride-induced dementia and in a rat model of Alzheimer's disease induced by Aβ1-40.

Modulation of the PI3K-Akt-GSK3β Signaling Pathway

The PI3K-Akt-GSK3β pathway is a critical signaling cascade involved in cell survival, proliferation, and apoptosis. In the context of neurodegeneration, dysregulation of this pathway can lead to increased neuronal cell death. Biatractylolide has been shown to modulate this pathway by upregulating the phosphorylation of Akt (p-Akt) and downregulating the expression of GSK3β. This activation of the PI3K-Akt survival pathway helps to protect neurons from glutamate-induced excitotoxicity and other cellular stressors.

Mitochondrial Protection and Antioxidant Effects

Mitochondrial dysfunction and the resulting oxidative stress are central to the pathogenesis of many neurodegenerative diseases. Amyloid-beta (Aβ) deposition, a hallmark of Alzheimer's disease, induces the production of reactive oxygen species (ROS), leading to mitochondrial damage and the release of apoptotic factors like cytochrome C. Biatractylolide has been shown to counteract these effects by decreasing ROS production, inhibiting the opening of the mitochondrial permeability transition pore (mPTP), and consequently reducing the release of cytochrome C. This preservation of mitochondrial integrity is a crucial aspect of its neuroprotective action.

In Vivo Efficacy in Animal Models of Neurodegeneration

While much of the research has been conducted in vitro, several key in vivo studies have demonstrated the therapeutic potential of Biatractylolide in animal models of neurodegeneration, primarily focusing on Alzheimer's disease.

Alzheimer's Disease Models

Quantitative Data Summary

| Animal Model | Induction Agent | Biatractylolide Dosage | Treatment Duration | Key Findings | Reference |

| Mice | Aluminum trichloride | Not specified | Not specified | Improved memory, Reduced AChE activity | |

| Rats | Aβ1-40 | Not specified | Not specified | Improved behavior and memory, Reduced AChE activity | |

| Rats | Aβ | Not specified | Not specified | Reduced apoptosis of hippocampal cells, Prevented cognitive impairment, Inhibited NF-κB activation |

Detailed Experimental Protocols

-

Aluminum Trichloride-Induced Dementia in Mice:

-

Animal Model: Mice are treated with aluminum trichloride to induce dementia-like symptoms, which is a model that mimics some aspects of Alzheimer's pathology.

-

Drug Administration: The specific route and dosage of Biatractylolide administration are not detailed in the available abstracts.

-

Behavioral and Biochemical Assessment: Memory improvement is assessed using standard behavioral tests. Acetylcholinesterase activity in the brain is measured biochemically to evaluate the cholinergic function.

-

-

Aβ1-40-Induced Dementia in Rats:

-

Animal Model: Rats are intracerebroventricularly injected with amyloid-beta peptide 1-40 (Aβ1-40) to induce an Alzheimer's disease-like pathology, including cognitive deficits and cholinergic dysfunction.

-

Drug Administration: Details on the administration of Biatractylolide are not provided in the abstracts.

-

Outcome Measures: Behavioral tests are conducted to assess improvements in memory and overall behavior. Brain tissue is analyzed for acetylcholinesterase activity.

-

-

Aβ-Induced Alzheimer's Disease in Rats:

-

Animal Model: This model involves the administration of amyloid-beta to induce neuronal damage and cognitive impairment.

-

Drug Administration: Specifics of Biatractylolide administration are not available in the reviewed abstracts.

-

Histological and Molecular Analysis: Hippocampal tissue is examined for apoptotic cells to assess the neuroprotective effect. Cognitive function is evaluated through behavioral paradigms. The activation of the NF-κB signaling pathway is measured to understand the anti-inflammatory effects.

-

Other Neurodegenerative Disease Models

Currently, there is a limited amount of published in vivo data on the efficacy of Biatractylolide in animal models of other neurodegenerative diseases such as Parkinson's disease and stroke. While network pharmacology studies suggest potential therapeutic targets for vascular dementia, further in vivo validation is required.

Conclusion and Future Directions

The existing in vivo evidence strongly supports the neuroprotective effects of Biatractylolide in animal models of Alzheimer's disease. Its ability to inhibit acetylcholinesterase, modulate the PI3K-Akt-GSK3β signaling pathway, and protect against mitochondrial dysfunction underscores its potential as a multifaceted therapeutic agent.

For future research, it is imperative to:

-

Conduct dose-response studies: To determine the optimal therapeutic dosage of Biatractylolide in various animal models.

-

Investigate long-term efficacy and safety: To assess the chronic effects of Biatractylolide treatment.

-

Explore efficacy in other neurodegenerative models: To broaden the therapeutic scope of Biatractylolide to conditions such as Parkinson's disease and ischemic stroke.

-

Elucidate detailed pharmacokinetic and pharmacodynamic profiles: To understand the absorption, distribution, metabolism, and excretion of Biatractylolide and its metabolites.

Addressing these research gaps will be crucial in translating the promising preclinical findings of Biatractylolide into effective clinical therapies for neurodegenerative diseases.

References

- 1. Neuroprotective Effects of the Psychoactive Compound Biatractylolide (BD) in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Primary Investigation for the Mechanism of Biatractylolide from Atractylodis Macrocephalae Rhizoma as an Acetylcholinesterase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Pharmacokinetics and Bioavailability of Biatractylolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biatractylolide, a bisesquiterpenoid lactone isolated from the traditional Chinese herb Atractylodes macrocephala, has garnered significant interest for its neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of Biatractylolide. While quantitative pharmacokinetic data for Biatractylolide remains limited in publicly available literature, this document synthesizes the existing knowledge on its biological effects, particularly its modulation of key signaling pathways, and details the experimental methodologies employed in its study. A notable challenge in the therapeutic development of Biatractylolide is its low oral bioavailability, a topic also explored herein with a focus on novel formulation strategies designed to enhance its systemic absorption and brain-targeting capabilities. This guide aims to serve as a foundational resource for researchers and professionals in drug development, highlighting both the therapeutic potential of Biatractylolide and the areas requiring further investigation.

Introduction

Biatractylolide is a symmetrical double sesquiterpene ester that has been identified as a potent neuroprotective agent.[1] Its therapeutic potential, particularly in the context of neurodegenerative diseases like Alzheimer's disease, is an active area of research.[2] The primary mechanism of its neuroprotective action involves the modulation of the PI3K/Akt/GSK3β signaling pathway, which plays a crucial role in cell survival and apoptosis.[3][4] Despite its promising pharmacological activities, the clinical translation of Biatractylolide is hampered by its inherent lipophilicity and consequently, low bioavailability.[2] This guide will delve into the known aspects of Biatractylolide's interaction with biological systems and the experimental frameworks used to elucidate these properties.

Pharmacokinetics: Current Knowledge Gaps

A thorough review of existing scientific literature reveals a significant gap in the quantitative pharmacokinetic data for Biatractylolide. Specific parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2) have not been extensively reported for Biatractylolide itself.

It is crucial to distinguish Biatractylolide from other bioactive compounds isolated from Atractylodes macrocephala, such as Atractylenolide I, II, and III. While pharmacokinetic data for these individual atractylenolides are available, their structural differences from the dimeric Biatractylolide mean that their pharmacokinetic profiles cannot be directly extrapolated.

Table 1: Pharmacokinetic Parameters of Atractylenolide III in Rats (for reference)

| Parameter | Value | Species | Dosage | Route of Administration | Analytical Method | Reference |

| Tmax | 45 min | Rat (SD) | Not specified | Not specified | LC-MS/MS | Not specified in snippets |

| t1/2 | 172.1 min | Rat (SD) | Not specified | Not specified | LC-MS/MS | Not specified in snippets |

| Cmax | 1211 ng/L | Rat (SD) | Not specified | Not specified | LC-MS/MS | Not specified in snippets |

| AUC(0-t) | 156031 ng/L*min | Rat (SD) | Not specified | Not specified | LC-MS/MS | Not specified in snippets |

Note: This data is for Atractylenolide III and is provided for contextual reference only. It should not be considered representative of Biatractylolide's pharmacokinetic profile.

Bioavailability and Enhancement Strategies

The low oral bioavailability of Biatractylolide is a primary obstacle to its development as a therapeutic agent. This is largely attributed to its lipophilic nature, which limits its dissolution and absorption in the gastrointestinal tract. To overcome this challenge, research has focused on advanced drug delivery systems, particularly nanoparticle formulations.

Nanoparticle-Based Drug Delivery

Recent studies have explored the use of Tween-80-modified pullulan–chenodeoxycholic acid nanoparticles to encapsulate Biatractylolide. This formulation strategy aims to enhance its solubility, stability, and ability to cross the blood-brain barrier. In vivo imaging has demonstrated that these nanoparticles can effectively accumulate in the brain, suggesting a promising approach for targeted neuroprotective therapy.

Experimental Protocols

This section details the methodologies employed in the in vitro and in vivo assessment of Biatractylolide's biological effects and the formulation of nanoparticle carriers.

In Vitro Neuroprotection Assays

Objective: To evaluate the protective effects of Biatractylolide against glutamate-induced cytotoxicity in neuronal cell lines.

Cell Lines:

-

PC12 (rat adrenal pheochromocytoma cells)

-

SH-SY5Y (human bone marrow neuroblastoma cells)

Methodology:

-

Cell Culture: Cells are cultured in DMEM medium supplemented with 10% FBS and 1% antibiotics at 37°C in a humidified 5% CO2 incubator.

-

Induction of Cytotoxicity: Glutamate is used to induce neuronal cell injury. The optimal concentration for cytotoxicity is determined via dose-response curves (e.g., 8.5 mM for PC12 and 10 mM for SH-SY5Y cells).

-

Biatractylolide Treatment: Cells are pre-incubated with various concentrations of Biatractylolide (e.g., 10, 15, and 20 μM) before glutamate exposure.

-

Assessment of Cell Viability: Cell viability is measured using the MTT assay. The absorbance is read at 490 nm.

-

Apoptosis Assessment: Apoptosis is quantified using Annexin V-FITC/PI staining followed by flow cytometry. Acridine Orange/Ethidium Bromide (AO/EB) staining can be used for morphological assessment of apoptosis.

-

LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium, an indicator of cell membrane damage, is quantified using a colorimetric assay.

-

Western Blot Analysis: Protein expression levels of key components of the PI3K/Akt/GSK3β pathway (e.g., p-Akt, GSK3β) are determined by Western blotting to elucidate the mechanism of action.

Nanoparticle Formulation and Characterization

Objective: To prepare and characterize Biatractylolide-loaded nanoparticles to enhance bioavailability.

Methodology:

-

Synthesis of Polymer: A hydrophobically modified pullulan (PUC) is synthesized by chemically conjugating chenodeoxycholic acid (CDCA) to pullulan.

-

Nanoparticle Preparation: Biatractylolide-loaded PUC nanoparticles (BD-PUC) are fabricated using a dialysis method. PUC and Biatractylolide are dissolved in an organic solvent (e.g., DMSO), and this solution is dialyzed against deionized water.

-

Surface Modification: For brain targeting, Tween-80 is adsorbed onto the surface of the BD-PUC nanoparticles.

-

Characterization:

-

Size and Morphology: Analyzed by dynamic light scattering (DLS) and transmission electron microscopy (TEM).

-

Surface Charge: Determined by measuring the zeta potential.

-

Signaling Pathways and Experimental Workflows

PI3K/Akt/GSK3β Signaling Pathway

Biatractylolide exerts its neuroprotective effects by modulating the PI3K/Akt/GSK3β signaling pathway. In response to cellular stress, such as glutamate-induced excitotoxicity, this pathway can be dysregulated, leading to apoptosis. Biatractylolide has been shown to upregulate the phosphorylation of Akt (p-Akt) and downregulate the expression of GSK3β, thereby promoting cell survival.

Caption: Biatractylolide's modulation of the PI3K/Akt/GSK3β pathway.

Experimental Workflow for In Vitro Neuroprotection Study

The following diagram illustrates a typical workflow for assessing the neuroprotective effects of Biatractylolide in a cell-based model.

Caption: Workflow for in vitro neuroprotection studies of Biatractylolide.

Conclusion and Future Directions

Biatractylolide holds considerable promise as a neuroprotective agent, primarily through its ability to modulate the PI3K/Akt/GSK3β signaling pathway. However, the lack of comprehensive pharmacokinetic data presents a significant hurdle in its preclinical and clinical development. Future research should prioritize conducting thorough pharmacokinetic studies in relevant animal models to determine key parameters such as absorption, distribution, metabolism, and excretion. These studies are essential for establishing appropriate dosing regimens and ensuring the safety and efficacy of Biatractylolide.

Furthermore, continued exploration of novel drug delivery systems is critical to overcoming the challenge of its low bioavailability. The development of brain-targeting nanoparticle formulations appears to be a particularly promising avenue. A deeper understanding of Biatractylolide's pharmacokinetic profile, coupled with advancements in formulation science, will be instrumental in unlocking its full therapeutic potential for the treatment of neurodegenerative diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Biatractylolide Modulates PI3K-Akt-GSK3 β-Dependent Pathways to Protect against Glutamate-Induced Cell Damage in PC12 and SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biatractylolide Modulates PI3K-Akt-GSK3β-Dependent Pathways to Protect against Glutamate-Induced Cell Damage in PC12 and SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

Biatractylolide: A Bisesquiterpene Lactone from Traditional Chinese Medicine with Neuroprotective Potential

A Technical Whitepaper for Drug Discovery and Development Professionals

Abstract